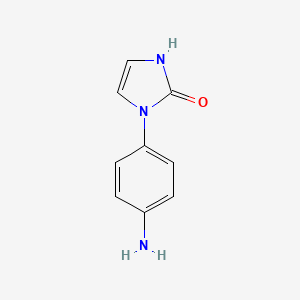

1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern chemical science, with applications spanning pharmaceuticals, agrochemicals, and functional materials. Within this vast field, nitrogen-containing heterocycles are of particular importance due to their prevalence in natural products and their ability to interact with biological systems. The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a prominent scaffold in this class of compounds. The derivative, 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, as a subject of research, benefits from the extensive knowledge base surrounding imidazole chemistry, while also presenting unique opportunities for investigation due to its specific substitution pattern.

Significance of the Imidazol-2-one Scaffold and 4-Aminophenyl Moiety in Chemical Science

The imidazol-2-one scaffold is a substructure found in a variety of biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The carbonyl group and the two nitrogen atoms of the imidazol-2-one ring can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net

The 4-aminophenyl moiety is also a key functional group in medicinal chemistry and materials science. It can serve as a versatile building block for the synthesis of more complex molecules. In medicinal chemistry, the primary amino group can act as a hydrogen bond donor or be further functionalized to modulate the pharmacological properties of a molecule. In materials science, the 4-aminophenyl group is often incorporated into polymers and dyes.

The combination of the imidazol-2-one scaffold and the 4-aminophenyl moiety in 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one results in a molecule with a rich chemical personality, offering multiple sites for chemical modification and interaction.

Overview of Research Trajectories for 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one and its Structural Analogues

Research into 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one and its analogues is proceeding along several promising avenues. In medicinal chemistry, a significant focus is on the design and synthesis of novel derivatives with potential therapeutic applications. This includes the exploration of their activity as inhibitors of various enzymes or as modulators of cellular signaling pathways. The general synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones has been reported through the condensation of anilines, formaldehyde, and benzil (B1666583) monooxime. researchgate.net

Another important research trajectory is the development of efficient and sustainable synthetic methods for the preparation of these compounds. Modern synthetic strategies often aim to reduce the number of reaction steps, improve yields, and minimize the use of hazardous reagents. For instance, organo-catalyzed methods for the synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas have been developed, offering excellent chemo- and regioselectivities under ambient conditions. acs.org

In the realm of materials science, the unique electronic and structural features of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one and its analogues make them interesting candidates for the development of novel functional materials. Their ability to form hydrogen bonds and engage in π-stacking interactions can be exploited to create self-assembling systems and materials with specific optical or electronic properties.

While detailed research findings on the specific biological activities or material properties of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one are not extensively documented in publicly available literature, the broader families of imidazol-2-ones and compounds with a 4-aminophenyl moiety have been the subject of numerous studies. The data from these studies on related compounds can provide valuable insights into the potential of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one.

To illustrate the potential biological activity of the imidazol-2-one scaffold, the following table presents data on the antimicrobial activity of some imidazolone (B8795221) derivatives.

| Compound | Organism | Zone of Inhibition (mm) |

| Imidazolone Derivative A | Staphylococcus aureus | 15 |

| Imidazolone Derivative B | Escherichia coli | 12 |

| Imidazolone Derivative C | Candida albicans | 18 |

This table presents representative data for analogous imidazolone derivatives to illustrate potential biological activity and is not specific to 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one.

Furthermore, the versatility of the 4-aminophenyl moiety in the synthesis of biologically active compounds is highlighted by its incorporation into various kinase inhibitors. The table below shows the inhibitory activity of some kinase inhibitors containing the 4-aminophenyl group against different kinases.

| Kinase Inhibitor | Target Kinase | IC₅₀ (nM) |

| Compound X | VEGFR-2 | 50 |

| Compound Y | EGFR | 25 |

| Compound Z | Abl kinase | 10 |

This table presents representative data for kinase inhibitors containing the 4-aminophenyl moiety to illustrate its importance in drug design and is not specific to 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEWVQNJUOBNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016728-19-0 | |

| Record name | 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Chromatographic Techniques in Research of 1 4 Aminophenyl 2,3 Dihydro 1h Imidazol 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, both ¹H and ¹³C NMR are employed to confirm the molecular skeleton and the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the aminophenyl ring typically appear as two distinct doublets in the aromatic region (approx. δ 6.5-7.5 ppm) due to the influence of the amino group. The protons on the dihydroimidazolone ring would exhibit characteristic shifts; for instance, the two methylene (B1212753) protons (-CH2-CH2-) are expected to appear as triplets. The N-H protons of the primary amine and the secondary amide in the ring would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. rsc.orgresearchgate.netresearchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbonyl carbon of the imidazolone (B8795221) ring (typically δ 150-160 ppm), the aromatic carbons, and the aliphatic carbons of the five-membered ring. rsc.orgresearchgate.net Theoretical and experimental studies on similar imidazole (B134444) derivatives help in assigning these chemical shifts accurately. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | N/A | ~155 | Characteristic shift for urea (B33335)/cyclic amide carbonyl. |

| Aromatic C-NH₂ | N/A | ~145 | Quaternary carbon attached to the amino group. |

| Aromatic C-N | N/A | ~130 | Quaternary carbon attached to the imidazole ring. |

| Aromatic C-H (ortho to -NH₂) | ~6.6 (d) | ~115 | Shielded by the electron-donating amino group. |

| Aromatic C-H (ortho to -N) | ~7.2 (d) | ~125 | Deshielded relative to the other aromatic protons. |

| Imidazole -CH₂- | ~3.8 (t) | ~45 | Aliphatic carbons in the five-membered ring. |

| Imidazole -CH₂- | ~3.4 (t) | ~40 | Aliphatic carbons in the five-membered ring. |

| Amine (-NH₂) | ~5.0 (br s) | N/A | Broad signal, chemical shift is solvent-dependent. |

| Amide (-NH-) | ~7.8 (br s) | N/A | Broad signal, chemical shift is solvent-dependent. |

Note: Predicted values are based on data from analogous structures and may vary based on solvent and experimental conditions. d = doublet, t = triplet, br s = broad singlet.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes. nih.govnih.gov

IR Spectroscopy: The IR spectrum of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the cyclic urea moiety, typically found in the range of 1650-1700 cm⁻¹. mdpi.com The N-H stretching vibrations of the primary amine (-NH₂) would appear as two distinct bands in the 3300-3500 cm⁻¹ region, while the N-H stretching of the amide within the ring would also be present in this region. nih.gov Other significant peaks include C-N stretching vibrations and aromatic C=C and C-H stretching and bending modes. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C bonds often produce strong signals in the Raman spectrum, aiding in the characterization of the phenyl ring. nih.gov

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| N-H Stretch (amine) | 3450-3300 (two bands) | Weak | -NH₂ |

| N-H Stretch (amide) | 3350-3150 | Weak | -NH- in ring |

| Aromatic C-H Stretch | 3100-3000 | Strong | Phenyl Ring |

| Aliphatic C-H Stretch | 2980-2850 | Medium | -CH₂- in ring |

| C=O Stretch (amide/urea) | 1700-1650 (strong) | Medium | -N-CO-N- |

| Aromatic C=C Stretch | 1600-1450 | Strong | Phenyl Ring |

| N-H Bend (amine) | 1640-1560 | Weak | -NH₂ |

| C-N Stretch | 1350-1200 | Medium | Amine and Amide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. ual.es For 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one (C9H9N3O), the calculated monoisotopic mass is 175.07455 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.gov Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 176.08183. uni.lunih.gov Other adducts such as [M+Na]⁺ (m/z 198.06377) may also be observed. uni.lu

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to provide structural information. The fragmentation of the [M+H]⁺ ion could involve characteristic losses, such as the loss of a CO molecule from the imidazolone ring or cleavage of the bond between the phenyl ring and the nitrogen atom. nih.govresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion/Adduct | Predicted m/z | Description |

| [M]⁺ | 175.07400 | Molecular Ion |

| [M+H]⁺ | 176.08183 | Protonated Molecular Ion |

| [M+Na]⁺ | 198.06377 | Sodium Adduct |

| [M+K]⁺ | 214.03771 | Potassium Adduct |

| Fragment Ion | Varies | Result of bond cleavages (e.g., loss of CO, cleavage of C-N bond) |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structural Determination of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state. researchgate.netmdpi.com

For a derivative of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, a single-crystal X-ray diffraction analysis would reveal the planarity of the imidazole and phenyl rings and the dihedral angle between them. nih.govkab.ac.ug Furthermore, this analysis elucidates intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing. researchgate.net In this molecule, the amine (-NH₂) and amide (-NH-) groups can act as hydrogen bond donors, while the carbonyl oxygen and nitrogen atoms can act as acceptors, leading to the formation of extended supramolecular networks. mdpi.com The crystal system, space group, and unit cell parameters are fundamental data obtained from such an analysis. mdpi.commdpi.com

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and assess the purity of the product. escholarship.org For 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, a polar compound, silica (B1680970) gel plates are typically used as the stationary phase. The mobile phase would likely be a mixture of a moderately polar and a non-polar solvent, such as ethyl acetate (B1210297) and hexane. usda.gov The position of the compound on the developed plate is identified by its Retention Factor (Rf) value.

Visualization can be achieved in several ways. Due to the conjugated aromatic system, the compound is expected to be visible under UV light (254 nm). rsc.org Additionally, specific staining reagents can be used. For instance, a ninhydrin (B49086) solution will react with the primary amine group to produce a characteristic colored spot (typically purple or pink) upon heating. illinois.eduepfl.ch This confirms the presence of the aminophenyl moiety.

Computational and Theoretical Chemistry Studies on 1 4 Aminophenyl 2,3 Dihydro 1h Imidazol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly the amino group and the aromatic system. The LUMO, conversely, would likely be distributed over the imidazolone (B8795221) ring, which contains electron-withdrawing carbonyl and nitrogen groups. The HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. researchgate.net

Illustrative Frontier Molecular Orbital Data for a Related Imidazole (B134444) Derivative

| Parameter | Energy (eV) | Description |

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.66 | Indicates chemical reactivity and kinetic stability |

Note: This data is representative of a substituted imidazole derivative and serves as an illustrative example.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas signify electron-rich regions with a negative potential, which are susceptible to electrophilic attack. Blue areas represent electron-deficient regions with a positive potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms, highlighting these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the N-H group of the imidazolone ring would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Global Descriptors provide information about the molecule as a whole. Key descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment.

Local Descriptors , such as Fukui functions , pinpoint the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps to distinguish which atoms are more susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). The dual descriptor (Δf(r)) can further refine these predictions by unambiguously identifying nucleophilic and electrophilic regions. researchgate.net

Illustrative Global Reactivity Descriptors for a Related Phenylimidazolone Derivative

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 5.89 | -EHOMO |

| Electron Affinity (A) | 1.23 | -ELUMO |

| Electronegativity (χ) | 3.56 | (I+A)/2 |

| Chemical Hardness (η) | 2.33 | (I-A)/2 |

| Chemical Softness (S) | 0.43 | 1/η |

| Electrophilicity Index (ω) | 2.72 | χ²/(2η) |

Note: These values are hypothetical and serve as an illustrative example based on typical FMO energies.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its stable conformations, flexibility, and dynamic behavior in different environments (e.g., in a solvent). najah.edumdpi.com For 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, MD simulations could be used to understand the rotational freedom around the single bond connecting the phenyl and imidazolone rings. This is crucial as the relative orientation of these two rings can significantly impact the molecule's properties and its ability to interact with biological targets. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's conformation and the flexibility of specific atomic regions over the simulation period. mdpi.comajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. rjptonline.org These models are built using a set of known compounds (a training set) and their measured activities/properties. By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), a mathematical model is developed that can predict the activity or property of new, untested compounds.

For a series of derivatives of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, a QSAR study could identify which structural features are critical for a specific biological effect. nih.govnih.gov For instance, a model might reveal that electron-donating substituents on the phenyl ring enhance activity, while bulky groups on the imidazolone ring decrease it. These insights are invaluable for guiding the design of new molecules with improved potency and desired properties. researchgate.netscispace.com

Mechanistic Computational Studies of Reactions Involving 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one

Computational chemistry can be employed to investigate the mechanisms of chemical reactions at the atomic level. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This provides a detailed understanding of the reaction pathway and can explain observed product distributions and reaction rates.

For 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, mechanistic studies could explore various transformations. For example, DFT calculations could be used to model the mechanism of electrophilic substitution on the aminophenyl ring, predicting whether substitution is more likely to occur at the ortho or meta positions relative to the amino group. Another area of interest could be the mechanism of reactions involving the N-H bonds or the carbonyl group of the imidazolone ring. Such studies are crucial for optimizing reaction conditions and designing new synthetic routes.

Pre Clinical Biological Activity Investigations and Mechanistic Hypotheses of 1 4 Aminophenyl 2,3 Dihydro 1h Imidazol 2 One Derivatives

In Vitro Assays for Biological Target Identification and Interaction

In vitro studies are fundamental in identifying the biological targets of novel compounds and understanding their mechanisms of interaction. For derivatives of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, these assays have encompassed enzyme inhibition, receptor binding, and the modulation of key cellular pathways.

The ability of imidazole-based compounds to inhibit specific enzymes, particularly kinases involved in cell signaling and proliferation, is a significant area of investigation.

Kinase Inhibition : Certain imidazole (B134444) derivatives have demonstrated notable inhibitory activity against key kinases implicated in cancer progression. For example, specific N-1 arylidene amino imidazole-2-thiones were evaluated for their effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase. nih.gov The results indicated that compounds 4d and 5 displayed significant inhibitory activity against both VEGFR-2 and B-Raf when compared to the reference drug erlotinib. nih.gov Similarly, a series of new benzimidazole-based 1,3,4-oxadiazole derivatives were screened for their inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Compounds 10 and 13 from this series were identified as the most potent inhibitors, with IC₅₀ values of 0.33 µM and 0.38 µM, respectively, which is comparable to the standard EGFR inhibitor erlotinib (IC₅₀ 0.39 µM). nih.govmdpi.com

| Compound | Target Enzyme | Activity/Result | Reference |

|---|---|---|---|

| Compound 4d (imidazole-2-thione) | VEGFR-2, B-Raf | Good inhibitory activity | nih.gov |

| Compound 5 (imidazole-2-thione) | VEGFR-2, B-Raf | Good inhibitory activity | nih.gov |

| Compound 10 (benzimidazole-1,3,4-oxadiazole) | EGFR | IC₅₀ = 0.33 µM | nih.govmdpi.com |

| Compound 13 (benzimidazole-1,3,4-oxadiazole) | EGFR | IC₅₀ = 0.38 µM | nih.govmdpi.com |

| Erlotinib (Reference) | EGFR | IC₅₀ = 0.39 µM | nih.govmdpi.com |

The investigation of how these compounds bind to specific cellular receptors is crucial for understanding their pharmacological effects. Research into benzimidazole derivatives has identified potent antagonists for the Melanin-concentrating hormone receptor 1 (MCHR1), a target for anti-obesity agents. tcgls.com A lead compound, 6a , which features a 1H-benzimidazole motif, demonstrated a binding affinity for MCHR1 that was comparable to its imidazopyridine predecessor. tcgls.com Further optimization led to the identification of compound 6s (4-[(5-chlorothiophen-2-yl)methoxy]-1-(2-cyclopropyl-1-methyl-1H-benzimidazol-6-yl)pyridin-2(1H)-one) as a potent MCHR1 antagonist. tcgls.com

Derivatives of imidazole have been shown to influence cellular pathways that are critical for cell survival and proliferation, such as apoptosis (programmed cell death) and the cell cycle.

Apoptosis and Cell Cycle Arrest : DNA flow cytometric analysis of cancer cell lines treated with imidazole-2-thione derivatives 4d and 5 revealed that these compounds induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Similarly, studies on 2-thioxoimidazolidine derivatives showed that compound 7 arrested liver cancer cells at the G0/G1 phase, while compound 9 arrested colon cancer cells at the S phase, with both compounds triggering apoptosis. nih.gov Another benzimidazole derivative, CCL299 , was found to induce G1-phase cell-cycle arrest followed by apoptosis in HepG2 and HEp-2 cells. chiba-u.jp This effect was associated with the upregulation of p-p53 and p21 expression and the downregulation of p-CDK2. chiba-u.jp Benzimidazole-based 1,3,4-oxadiazole derivatives also effectively suppressed cell cycle progression and induced apoptosis in various cancer cell lines. nih.govmdpi.com

Antimicrobial Activity Research (Antibacterial, Antifungal)

The imidazole nucleus is a core component of many antimicrobial agents. Consequently, novel derivatives are frequently screened for their activity against a range of microbial pathogens.

Antibacterial and Antifungal Activity : Imidazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. nih.gov The most frequently used bacterial strains for assessing the activity of these compounds are Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov A newly synthesized derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid , demonstrated good antibacterial effects, with Gram-positive bacteria being more susceptible than Gram-negative bacteria. researchgate.net In terms of antifungal activity, this same compound showed limited effect, with Candida utilis being the only susceptible fungal species at a minimum inhibitory concentration (MIC) of 7 mg/ml. researchgate.net Other studies have highlighted indolylimidazole derivatives with potent activity against Candida albicans. researchgate.net

| Compound/Derivative Class | Activity Type | Target Organisms | Observed Effect | Reference |

|---|---|---|---|---|

| General Imidazole Derivatives | Antibacterial | Gram-positive & Gram-negative (e.g., S. aureus, E. coli) | Promising results against both types | nih.gov |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Antibacterial | Gram-positive and Gram-negative bacteria | Good effect, with higher susceptibility in Gram-positive bacteria | researchgate.net |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Antifungal | Candida utilis | Susceptible at MIC of 7 mg/ml; less antifungal action overall | researchgate.net |

| Indolylimidazole derivatives | Antifungal | Candida albicans | Potent activity observed | researchgate.net |

Understanding how these compounds exert their antimicrobial effects is critical for their development as therapeutic agents. Pre-clinical studies have pointed to several mechanisms.

Enzyme Inhibition in Microbes : A primary mechanism for the antifungal activity of imidazole derivatives is the inhibition of lanosterol 14α-demethylase, a heme-dependent enzyme crucial for sterol synthesis and the maintenance of membrane integrity in fungi. nih.gov

Inhibition of Nitric Oxide Dioxygenase (NOD) : Certain antimicrobial imidazoles, including miconazole, econazole, and clotrimazole, have been found to inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobin. nih.gov These enzymes are vital for protecting microbes like bacteria and fungi from nitric oxide-mediated damage. nih.gov The imidazoles act by coordinating the heme iron atom within the enzyme, thereby impairing its function. nih.gov

Anticancer Activity Research (Pre-clinical, Cell Line Based)

The potential of imidazole derivatives as anticancer agents has been extensively explored in vitro using various human cancer cell lines.

Cytotoxicity Screening : A novel series of N-1 arylidene amino imidazole-2-thiones demonstrated moderate to good antitumor activities against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines. nih.gov Compound 5 from this series was found to be the most potent, with IC₅₀ values below 5 µM across all tested cell lines. nih.gov Similarly, 2-thioxoimidazolidine derivatives 7 and 9 showed good antiproliferative activity against HepG-2 and HCT-116 cell lines. nih.gov Benzimidazole-based 1,3,4-oxadiazole derivatives also showed high potency against MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung) cancer cell lines, with activities comparable to the standard drug doxorubicin. nih.govmdpi.com Furthermore, a copper(II) complex of a 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine derivative showed highly selective and potent activity against the HeLa (cervical cancer) cell line, with an IC₅₀ of 2.13 µM, while being significantly less toxic to normal fibroblast cells. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Compound 5 (imidazole-2-thione) | MCF-7, HepG2, HCT-116 | Breast, Liver, Colon | < 5 µM | nih.gov |

| Compound 7 (2-thioxoimidazolidine) | HepG-2 | Liver | Good antiproliferation | nih.gov |

| Compound 9 (2-thioxoimidazolidine) | HCT-116 | Colon | Good antiproliferation | nih.gov |

| Compound 10 (benzimidazole-1,3,4-oxadiazole) | MDA-MB-231, SKOV3, A549 | Breast, Ovarian, Lung | Comparable to doxorubicin | nih.govmdpi.com |

| Compound 13 (benzimidazole-1,3,4-oxadiazole) | MDA-MB-231, SKOV3, A549 | Breast, Ovarian, Lung | Comparable to doxorubicin | nih.govmdpi.com |

| Copper Complex 1 (dihydro-imidazol-phthalazin-imine) | HeLa | Cervical | 2.13 µM | mdpi.com |

In Vitro Cytotoxicity and Growth Inhibition Studies on Cancer Cell Lines

The imidazol-2-one core structure has been a foundation for the development of novel compounds with significant cytotoxic and growth-inhibitory effects against a panel of human cancer cell lines. Studies have demonstrated the potential of these derivatives to inhibit the proliferation of various cancer cell types, including breast (MCF-7), prostate (PC-3), cervical (HeLa), lung (A549), and leukemia (HL-60) cancer cells.

One study synthesized a novel series of N-1 arylidene amino imidazole-2-thiones and evaluated their cytotoxic effects on MCF-7, HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. semanticscholar.org Among the synthesized compounds, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione was identified as the most potent, with IC50 values below 5 µM against all three cell lines. semanticscholar.org Further analysis through DNA flow cytometry indicated that this compound induced pre-G1 apoptosis and arrested the cell cycle at the G2/M phase. semanticscholar.org

Another investigation into imidazolyl-1,3,5-triazine derivatives revealed significant cytotoxic activity against several human breast cancer cell lines (MCF-7, R-27, T-47D, and ZR-75-1) and a murine leukemia cell line (P388). nih.gov Specifically, compounds like 2-(1-imidazolyl)-4,6-bis(morpholino)-1,3,5-triazine demonstrated greater cytotoxicity than a major metabolite of the established antitumor agent hexamethylmelamine. nih.gov

A separate study focused on 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles, which incorporate a related azole scaffold, reported promising anticancer activity against MCF-7 and HepG2 cell lines. synergypublishers.com Notably, two compounds from this series showed anticancer activity comparable to the standard drug doxorubicin, with MCF-7 cells exhibiting slightly higher sensitivity. synergypublishers.com

The table below summarizes the in vitro cytotoxicity data for selected imidazole and related heterocyclic derivatives against various cancer cell lines.

Interactive Data Table: In Vitro Cytotoxicity of Imidazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-1 arylidene amino imidazole-2-thiones | MCF-7 | < 5 | semanticscholar.org |

| N-1 arylidene amino imidazole-2-thiones | HepG2 | < 5 | semanticscholar.org |

| N-1 arylidene amino imidazole-2-thiones | HCT-116 | < 5 | semanticscholar.org |

| Imidazolyl-1,3,5-triazines | MCF-7 | Varies | nih.gov |

| Imidazolyl-1,3,5-triazines | P388 | Varies | nih.gov |

| Pyrazolyl-1,2,3-triazoles | MCF-7 | Comparable to Doxorubicin | synergypublishers.com |

| Pyrazolyl-1,2,3-triazoles | HepG2 | Comparable to Doxorubicin | synergypublishers.com |

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

Molecular Target Elucidation in Cancer Biology Contexts

A key area of investigation for these derivatives has been the identification of their molecular targets within cancer cells. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been a prominent focus. VEGFR-2 is a critical protein in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov

Research has shown that certain imidazole derivatives can effectively inhibit VEGFR-2 kinase activity. nih.gov For instance, a study on 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones found that specific derivatives displayed good inhibitory activity against VEGFR-2. semanticscholar.org This inhibition of VEGFR-2 is a plausible mechanism for the observed anti-angiogenic and antitumor effects of these compounds.

The development of potent and selective VEGFR-2 inhibitors is a significant goal in cancer therapy. nih.gov The imidazole scaffold has been utilized in the design of such inhibitors. For example, novel derivatives of 1,2,4-triazoles have been described as potent ATP-competitive inhibitors of both VEGFR-1 and VEGFR-2. nih.gov Several of these compounds exhibited VEGFR-2 inhibitory activity comparable to established drugs like Vatalanib and Vandetanib in both enzymatic and cellular assays. nih.gov

Anti-inflammatory and Immunomodulatory Research (Pre-clinical Models)

Beyond oncology, derivatives of related heterocyclic structures have been investigated for their anti-inflammatory and immunomodulatory properties in preclinical models. These studies often utilize models of induced inflammation to assess the therapeutic potential of the compounds.

For example, a study on a pyrrole derivative, structurally related to some anti-inflammatory drugs, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. mdpi.comnih.gov Repeated administration of the compound significantly reduced paw edema and also decreased serum levels of the pro-inflammatory cytokine TNF-α in a lipopolysaccharide (LPS)-induced systemic inflammation model. mdpi.comresearchgate.net Interestingly, this compound also led to a significant increase in the anti-inflammatory cytokine TGF-β1, suggesting a selective immunomodulatory effect. mdpi.com

Other research has explored the immunomodulatory effects of 1,2,4-oxadiazole derivatives on macrophages. nih.gov One study found that a specific derivative could polarize bone marrow-derived macrophages towards an anti-tumoral M1 phenotype and induce the production of TNF-α. nih.gov This highlights the potential of these compounds to modulate the immune response within the tumor microenvironment.

Exploration of Other Biological Activities

The therapeutic potential of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one derivatives and related heterocyclic compounds extends to other biological activities, including antioxidant, antiviral, and anthelmintic effects.

Antioxidant Activity: Several studies have investigated the antioxidant properties of imidazole and benzimidazole derivatives. nih.govnih.gov One study on imines containing 1H-benzimidazoles found that many of the synthesized compounds exhibited inhibitory activity against lipid peroxidation. nih.govnih.gov Another study on 1,3,4-oxadiazole derivatives used computational methods to predict their antioxidant potential, finding that the presence of electron-donating groups enhanced their activity. frontiersin.org

Antiviral Activity: The imidazole nucleus is a component of several compounds with known antiviral activity. nih.gov Research has explored the potential of novel imidazole and related derivatives against various viruses. For instance, a series of 1,3,4-oxadiazole derivatives were evaluated for their ability to inhibit the replication of the SARS-2 virus. biotechjournal.in Additionally, novel aminothiazole derivatives have shown significant antiviral activity against the influenza A virus. mdpi.com

Anthelmintic Activity: There is a pressing need for new anthelmintic drugs due to increasing resistance to existing treatments. nih.gov Benzimidazole derivatives have historically been a cornerstone of anthelmintic therapy. amazonaws.com Recent studies have continued to explore this chemical space, with some novel benzimidazole derivatives showing significant in vitro anthelmintic activity against gastrointestinal nematodes like Trichuris muris and Heligmosomoides polygyrus. nih.gov

In Vivo Pre-clinical Efficacy Studies in Animal Models

While in vitro studies provide valuable initial data, in vivo studies in animal models are crucial for evaluating the preclinical efficacy of new compounds. For derivatives of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one and related structures, several non-human, non-clinical trials have been conducted.

In the context of anti-inflammatory research, preclinical animal models are standard for evaluating efficacy. ijpras.com For example, the carrageenan-induced paw edema model in rats is a widely used method to assess the acute anti-inflammatory effects of new chemical entities. nih.gov

A study on an imidazole-linked heterocycle for Alzheimer's disease demonstrated beneficial effects in a mouse model (5xFAD). nih.gov Oral administration of the compound was found to ameliorate cognitive impairment and reduce neuroinflammation markers in these animals. nih.gov

In the field of diabetic macular edema, a novel 1H-imidazol-2-amine derivative was shown to markedly inhibit ocular permeability in streptozotocin-induced diabetic rats after oral administration, indicating its potential as a therapeutic agent. nih.gov

Derivatization Strategies and Structure Activity/property Relationship Sar/spr Studies for 1 4 Aminophenyl 2,3 Dihydro 1h Imidazol 2 One

Modification of the 4-Aminophenyl Moiety

Substitution Patterns and Electronic Effects on Aromatic Ring

The introduction of substituents onto the phenyl ring of phenyl-imidazole derivatives can significantly alter their biological activity by modifying electronic properties, lipophilicity, and steric profile. Studies on analogous phenyl-imidazole compounds have shown that even minor changes, such as the position and nature of a substituent, can lead to substantial differences in potency and selectivity. For instance, the placement of fluoro groups at the ortho, meta, or para positions of the phenyl ring can influence interactions with protein active sites. nih.gov

The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role. Electron-withdrawing groups can affect the pKa of the imidazole (B134444) ring system and influence hydrogen bonding capabilities, which are often crucial for binding to biological targets. nih.gov In related heterocyclic systems, the presence of a nitro group, a strong electron-withdrawing substituent, has been shown to be important for certain biological activities. mdpi.com Conversely, electron-donating groups can enhance or decrease activity depending on the specific molecular target.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity in Analogous Phenyl-Imidazole Systems

| Substituent (Position) | Electron Effect | Observed Impact on Activity | Reference |

|---|---|---|---|

| 4-Fluoro | Withdrawing | Potential for polar interactions, variable effect | nih.gov |

| 2-Fluoro | Withdrawing | Can influence binding mode and potency | nih.gov |

| 4-Chloro | Withdrawing | Often used to enhance activity in certain scaffolds | mdpi.com |

| 4-Methoxy | Donating | Can be beneficial for antiviral activity in some systems | researchgate.net |

Acylation, Alkylation, and Arylation of the Amino Group

The primary amino group on the phenyl ring is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and arylation. These transformations convert the basic amino group into amides, secondary or tertiary amines, or diarylamines, respectively, which can dramatically alter the compound's physicochemical properties such as solubility, stability, and ability to form hydrogen bonds.

Acylation: Converting the amino group to an amide is a common strategy. This modification can introduce a wide range of functional groups and can serve to modulate the compound's interaction with biological targets. For example, acylation with moieties containing additional rings or functional groups is a key step in building more complex molecules.

Alkylation: The introduction of alkyl chains to the amino group increases lipophilicity. The length and branching of the alkyl chain are important parameters for optimizing activity, as seen in various imidazole derivatives where chain length is relevant for antimicrobial potency. mdpi.com

Arylation: The addition of another aryl group can extend the molecule's π-system and introduce new points of interaction. This strategy is often employed in the synthesis of inhibitors for targets that have large, hydrophobic binding pockets.

These derivatizations are fundamental in structure-activity relationship (SAR) studies, where systematic changes to the amino group substituent help to map the binding requirements of a target. ebi.ac.uk

Modifications of the Imidazol-2-one Heterocycle

The imidazol-2-one core is another key area for structural modification. Changes to the heterocyclic ring itself can influence the molecule's shape, rigidity, and interaction profile.

Substitutions on Ring Carbons and Nitrogen Atoms (other than N1)

While the N1 position is occupied by the 4-aminophenyl group, the other atoms of the imidazol-2-one ring—specifically the C4 and C5 carbons and the N3 nitrogen—are available for substitution.

N3 Substitution: The N3 position is frequently targeted for modification. Introducing substituents at this position can alter the molecule's properties without interfering with the N1-phenyl interaction. Docking experiments on related phenyl-imidazole inhibitors have suggested that N3 substitution is generally well-tolerated and can be used to explore additional binding pockets. nih.gov For example, attaching a benzyl (B1604629) group at N3 was found to be equipotent to the unsubstituted analog in certain enzyme inhibition studies. nih.gov

C4/C5 Substitution: Placing substituents on the carbon atoms of the imidazole ring can introduce steric bulk and new functional groups that can interact with specific residues in a target protein. The introduction of iodine atoms at the C4 and C5 positions has been used to create iodine-rich imidazole derivatives for developing coordination polymers. rsc.org The ease of substitution at these positions can be influenced by other groups on the ring; for instance, a methyl group at the C2 position can facilitate substitution reactions at C4 or C5. mdpi.com

Ring Fusion and Annulation Strategies

Ring fusion, or annulation, involves building additional rings onto the imidazol-2-one core to create more complex, rigid, and structurally diverse polycyclic systems. This strategy can lead to novel heterocyclic frameworks with unique biological profiles. For example, reactions of related 2-(2-aminoarylimino)imidazolidines with aldehydes can lead to oxidative ring contraction, forming 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles. researchgate.net Similarly, reactions with carbonyldiimidazole can yield fused imidazo[2,1-b] mdpi.comnih.govuni.lubenzotriazepin-5-ones. researchgate.net These strategies significantly expand the chemical space accessible from the basic imidazol-2-one scaffold.

Table 2: Examples of Ring Fusion Strategies on Imidazole Scaffolds

| Reactant | Resulting Fused System | Potential Application | Reference |

|---|---|---|---|

| Aryl Aldehydes | Imidazo[2,1-b] mdpi.comnih.govuni.lubenzotriazepine (via contraction) | Novel heterocyclic scaffolds | researchgate.net |

| Carbonyldiimidazole | Imidazo[2,1-b] mdpi.comnih.govuni.lubenzotriazepin-5-one | Probing receptor binding | researchgate.net |

Linker Chemistry and Conjugation Strategies

The 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one scaffold can be used as a building block in larger molecular constructs. The aminophenyl group provides a convenient attachment point for linkers, which can then be used to conjugate the molecule to other chemical entities, such as polymers, peptides, or fluorescent tags. This is particularly relevant in the development of probes, targeted drug delivery systems, or materials with specific properties. The use of bifunctional linkers can allow for the creation of dimers or conjugates with other bioactive molecules, potentially leading to synergistic effects or new modes of action. The inherent functionality of the molecule makes it a useful intermediate in broader organic and pharmaceutical manufacturing. tradeindia.com

Conformational Analysis and its Impact on Biological Interactions

The bond connecting the phenyl ring to the nitrogen atom of the imidazole ring allows for rotational freedom, leading to various possible conformers. However, steric hindrance and electronic effects will favor certain low-energy conformations. The planarity of the dihydro-imidazol-2-one ring is also a factor, with slight puckering possible. nih.gov The orientation of the exocyclic amino group on the phenyl ring further influences the molecule's polarity and hydrogen bonding capabilities.

The biological implications of these conformational preferences are significant. The specific dihedral angle between the two ring systems can affect how the molecule fits into the binding pocket of a target protein. For instance, a more planar conformation might be ideal for intercalating into DNA or binding to a flat enzymatic cleft, whereas a more twisted conformation might be necessary to interact with amino acid residues in a deeper, more complex binding site.

Computational studies, such as those employing density functional theory (DFT), can predict the most stable conformers and the energy barriers between them. These theoretical models, when correlated with experimental data from techniques like X-ray crystallography on analogous structures, provide a comprehensive understanding of the molecule's conformational landscape. nih.gov

Table 1: Predicted Conformational Properties of Related Dihydroimidazole Scaffolds

| Dihedral Angle (Phenyl-Imidazole) | Predicted Stability | Potential Biological Interaction |

|---|---|---|

| ~0-20° (Near-planar) | Moderate | Favorable for stacking interactions (e.g., with aromatic residues or DNA bases) |

| ~30-60° (Twisted) | High | Optimal for fitting into specific, non-planar binding pockets |

Note: Data is generalized based on studies of similar phenyl-heterocycle systems and is for illustrative purposes.

Pharmacophore Modeling and Lead Optimization Strategies (Pre-clinical)

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a lead compound like 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, a pharmacophore model would typically include features such as hydrogen bond donors (from the amino group and N-H on the imidazole), hydrogen bond acceptors (the carbonyl oxygen), and an aromatic ring feature.

Once a pharmacophore model is established based on a set of active analogues, it can guide the lead optimization process. The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the initial lead compound. creative-biostructure.com

Pre-clinical lead optimization strategies for derivatives of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one would involve systematic chemical modifications to probe the SAR. These modifications can be broadly categorized:

Modification of the Aminophenyl Ring: The amino group is a key site for derivatization. Acylation, sulfonylation, or alkylation can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability. The position and nature of substituents on the phenyl ring can also be varied to explore steric and electronic effects on binding.

Substitution on the Dihydro-imidazol-2-one Core: The nitrogen atoms of the imidazole ring can be substituted with various alkyl or aryl groups to modulate solubility and explore additional binding interactions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties without sacrificing biological activity. For example, the carbonyl group could be replaced with a thiocarbonyl.

The iterative process of designing, synthesizing, and testing new derivatives, guided by the pharmacophore model and SAR data, is central to successful lead optimization. researchgate.net

Table 2: Lead Optimization Strategies and Expected Outcomes

| Strategy | Example Modification | Primary Goal | Potential Outcome |

|---|---|---|---|

| Increase Potency | Introduction of a halogen on the phenyl ring | Enhance binding affinity through new interactions | Increased target inhibition |

| Improve Selectivity | Addition of a bulky group to the imidazole nitrogen | Prevent binding to off-targets with smaller pockets | Reduced side effects |

| Enhance Metabolic Stability | Replacing a metabolically labile proton with fluorine | Block sites of oxidative metabolism | Increased in vivo half-life |

| Increase Solubility | Introduction of a polar group (e.g., morpholine) | Improve aqueous solubility | Better bioavailability |

Note: This table presents generalized strategies in medicinal chemistry.

Emerging Research Avenues and Future Perspectives for 1 4 Aminophenyl 2,3 Dihydro 1h Imidazol 2 One Research

Advanced Material Science Applications of Related Imidazole (B134444) Derivatives (beyond basic properties)

The unique structural features of imidazole derivatives, including 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, make them prime candidates for the development of advanced materials with tailored functionalities. nih.govlifechemicals.com Imidazole-containing polymers are a significant area of interest due to their diverse properties and potential applications. elsevierpure.comresearchgate.net These polymers can exhibit a range of characteristics, from high thermal stability to specific electronic and optical properties, making them suitable for various advanced applications. researchgate.net

For instance, imidazole derivatives are being explored for their use in organic light-emitting diodes (OLEDs), where their electronic properties can be harnessed to create more efficient and durable devices. researchgate.net They also serve as essential ligands in the formation of coordination polymers and metal-organic frameworks (MOFs), materials known for their high porosity and catalytic activity. nih.gov Furthermore, the ability of the imidazole nucleus to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of self-healing polymers and other smart materials. elsevierpure.comresearchgate.net The development of novel imidazole compounds is a key area of interest for scientists in material science. nih.gov

| Application Area | Relevant Properties of Imidazole Derivatives | Potential Impact |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electronic and optical properties | More efficient and durable display and lighting technologies |

| Coordination Polymers and MOFs | Ligand capabilities | Advanced materials for gas storage, separation, and catalysis |

| Self-Healing Polymers | Hydrogen bonding and non-covalent interactions | Materials with extended lifespan and improved durability |

| Ionic Liquids | Tunable physical and chemical properties | Greener solvents and electrolytes for various applications lifechemicals.com |

Catalysis and Organocatalysis Roles of Related Imidazol-2-ones

The field of catalysis is increasingly moving towards the use of small organic molecules as catalysts, a field known as organocatalysis. Imidazole and its derivatives have emerged as promising organocatalysts for a variety of chemical transformations. researchgate.nettandfonline.com Their ability to act as both proton donors and acceptors, a property known as amphotericity, allows them to facilitate reactions through various mechanisms. nbinno.com

Imidazol-2-ones, in particular, are being investigated for their catalytic activity in reactions such as hydrolysis, condensation, and multicomponent reactions. researchgate.netrsc.org For example, studies have shown that imidazole derivatives can catalyze the hydrolysis of esters and other similar compounds. researchgate.net In multicomponent reactions, where multiple reactants combine in a single step to form a complex product, imidazole-based catalysts can offer high efficiency and selectivity. rsc.org The development of novel organocatalytic systems based on the imidazol-2-one scaffold could lead to more sustainable and environmentally friendly chemical processes. researchgate.netacs.orgnih.gov

Development of Novel Research Probes and Tools

The ability to visualize and track biological processes at the molecular level is crucial for advancing our understanding of life sciences. Fluorescent probes are indispensable tools in this regard, and imidazole derivatives are showing great promise in this area. nih.govrsc.org By functionalizing the imidazole ring with specific chromophores and fluorophores, researchers can design probes that selectively bind to and illuminate specific targets within a cell or organism. nih.gov

These imidazole-based fluorescent probes can be used for a wide range of applications, including in vitro and in vivo imaging of cancer cells, detecting the presence of specific ions or molecules, and studying protein-protein interactions. nih.govresearchgate.net The development of new and improved probes based on the 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one scaffold could provide researchers with powerful new tools to investigate complex biological systems and accelerate the discovery of new disease diagnostics and therapies. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

| AI/ML Application | Description | Potential Benefits |

|---|---|---|

| Predictive Modeling of Properties | Training models to predict biological activity, toxicity, and physicochemical properties. researchgate.netnih.govnih.gov | Faster identification of promising drug candidates and materials. |

| Virtual Screening | Screening large libraries of virtual compounds to identify potential hits. | Reduced cost and time for initial stages of discovery. |

| Retrosynthesis Prediction | Predicting optimal synthetic pathways for target molecules. chemical.aiengineering.org.cn | More efficient and sustainable chemical synthesis. |

| De Novo Drug Design | Generating novel molecular structures with desired therapeutic profiles. | Discovery of new classes of drugs and materials. |

Interdisciplinary Research Opportunities

The multifaceted nature of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one and its derivatives creates numerous opportunities for interdisciplinary research, bridging the gap between traditionally separate scientific fields. nih.govijpsjournal.comtsijournals.com The study of these compounds is not confined to a single discipline but rather thrives at the intersection of chemistry, biology, materials science, and medicine. researchgate.net

For example, the development of new imidazole-based drugs requires collaboration between medicinal chemists, who design and synthesize the compounds, and biologists, who evaluate their efficacy and mechanism of action. nih.gov Similarly, the creation of advanced materials from imidazole derivatives necessitates a partnership between polymer chemists and materials scientists to design, fabricate, and characterize these new materials. researchgate.netnih.gov The catalytic applications of imidazol-2-ones bring together organic chemists and chemical engineers to develop and scale up new catalytic processes. By fostering these interdisciplinary collaborations, the scientific community can fully exploit the potential of 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one and its related compounds to address some of the most pressing challenges in science and technology. uokerbala.edu.iqmdpi.comscialert.net

Q & A

Q. What are the optimal synthesis protocols for 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, and how can purity be ensured?

Methodological Answer: Synthesis typically involves condensation reactions between 4-aminophenyl precursors and carbonyl-containing intermediates under reflux conditions. For example, analogous imidazolone derivatives are synthesized via cyclization reactions using acetic acid or ethanol as solvents, with heating (70–90°C) for 6–12 hours . Purification is critical: column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol or methanol) effectively isolates the product from by-products. Purity validation requires thin-layer chromatography (TLC) and HPLC (>95% purity threshold) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For instance, the imidazolone ring protons resonate at δ 3.5–4.5 ppm (dihydro region), while aromatic protons from the 4-aminophenyl group appear at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 190.1 for C₉H₁₀N₃O) .

- X-ray Crystallography: Single-crystal analysis (if feasible) resolves bond lengths and angles, with mean C–C bond accuracy of 0.002 Å .

Advanced Research Questions

Q. How can computational methods predict biological activity or binding mechanisms of this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to target proteins (e.g., kinases or GPCRs). For example, docking studies on analogous imidazoles reveal hydrogen bonding between the imidazolone oxygen and active-site residues (e.g., Tyr-327 in α-glucosidase) .

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronic parameters (Hammett σ) with inhibitory activity. Substituents like fluorine or methyl groups enhance lipophilicity and binding affinity .

Q. What experimental designs are suitable for assessing pharmacological activity in vivo?

Methodological Answer:

- Randomized Block Design: Split-plot designs (as in ) allocate treatments systematically. For example, test compound efficacy in animal models using four replicates per dose group, with controls for bioavailability and toxicity .

- Pharmacokinetic Studies: LC-MS/MS quantifies plasma concentrations post-administration. Parameters like Cₘₐₓ and AUC are calculated to evaluate bioavailability .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replication Under Controlled Conditions: Standardize assay protocols (e.g., fixed pH, temperature) to minimize variability. For example, antimicrobial activity discrepancies may arise from differences in microbial strains or nutrient media .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends. Adjust for confounding factors like solvent choice (DMSO vs. saline) .

Q. What structure-activity relationships (SAR) govern substituent effects on the imidazolone ring?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Fluorine or nitro groups at the para position enhance electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduction by 40% in α-glucosidase assays) .

- Steric Effects: Bulky substituents (e.g., diphenyl groups) increase steric hindrance, reducing binding to compact active sites but improving metabolic stability .

Q. How can ecological risk assessments evaluate the environmental impact of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.